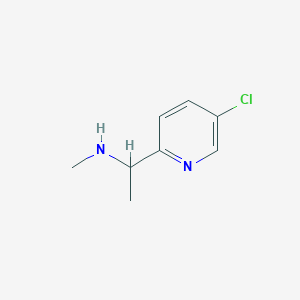

2-(Diethylamino)ethyl 3-aminobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

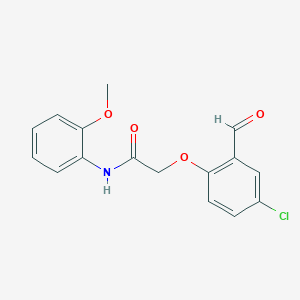

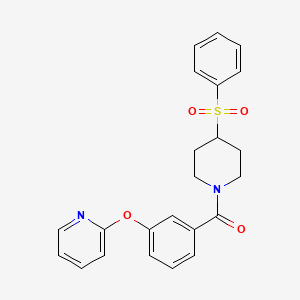

2-(Diethylamino)ethyl 3-aminobenzoate, also known as N,N-Diethylaminoethyl-3-aminobenzoate, is an organic compound that is widely used in research laboratories. It is an important building block for the synthesis of various compounds, such as drugs, biochemicals, and other compounds. It is also used as a reagent in various biochemical and physiological experiments. This compound is also known as DEABA and is a derivative of benzoic acid.

Aplicaciones Científicas De Investigación

Local Anesthetic

Procaine is primarily used as a local anesthetic . It acts mainly as a sodium channel blocker , reducing the pain of intramuscular injection of penicillin and in dentistry .

Sympatholytic Effects

Procaine has sympatholytic effects . This means it can inhibit or reduce the effect of the sympathetic nervous system, potentially reducing symptoms in conditions where the sympathetic nervous system is overactive.

Anti-inflammatory Effects

Procaine has anti-inflammatory effects . This makes it potentially useful in conditions involving inflammation.

Perfusion-enhancing Effects

Procaine has perfusion-enhancing effects . This means it can improve blood flow in tissues, which can be beneficial in various medical conditions.

Mood-enhancing Effects

Procaine has mood-enhancing effects . This suggests potential applications in the treatment of mood disorders.

Vasodilation

Like other local anesthetics, procaine is a vasodilator . It is often coadministered with epinephrine for the purpose of vasoconstriction . Vasoconstriction helps to reduce bleeding, increases the duration and quality of anesthesia, prevents the drug from reaching systemic circulation in large amounts, and overall reduces the amount of anesthetic required .

Treatment of Extravasation Complications

A 1% procaine injection has been recommended for the treatment of extravasation complications associated with venipuncture, steroids, and antibiotics . It helps relieve pain and vascular spasm .

Additive in Illicit Street Drugs

Procaine is an occasional additive in illicit street drugs, such as cocaine . MDMA manufacturers also use procaine as an additive at ratios ranging from 1:1 up to 10% MDMA with 90% procaine .

Propiedades

IUPAC Name |

2-(diethylamino)ethyl 3-aminobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-3-15(4-2)8-9-17-13(16)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBPJVLUWNYUHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC(=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Diethylamino)ethyl 3-aminobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2659646.png)

![N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2659648.png)

![4-cyclohexyl-5-({[3-(trifluoromethyl)phenyl]amino}methyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2659649.png)

![3-[(4-bromobenzyl)thio]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole](/img/structure/B2659650.png)

![1-[4-[3-(3,4-Difluorophenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2659654.png)

![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(3,4-dichlorophenyl)methanone](/img/structure/B2659658.png)